3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. By disrupting the normal function of CDK2, the compound interferes with the phosphorylation of key components necessary for cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in tumor cells .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Related pyrazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation . This suggests that 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
In terms of cellular effects, related compounds have shown cytotoxic activities against various cell lines . Therefore, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, suggesting a potential mechanism of action
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS Number: 890633-84-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The molecular weight of the compound is approximately 417.9 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds based on this scaffold have shown promising cytotoxic activity against several cancer cell lines:
The above data indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant growth inhibition against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines.
The mechanism through which this compound exerts its effects appears to involve inhibition of cyclin-dependent kinases (CDKs). CDK2 inhibition has been particularly noted in related compounds, suggesting that this may be a key pathway through which these pyrazolo derivatives exert their anticancer effects. The ability to inhibit CDK2/cyclin A2 complexes has been linked to reduced cell proliferation and increased apoptosis in cancer cells .
Anticonvulsant Activity
In addition to its anticancer properties, this compound also shows promise in the treatment of epilepsy. Research indicates that structural analogs with similar piperazine moieties have been evaluated for their anticonvulsant activity using various animal models. For example, studies involving maximal electroshock (MES) and pentylenetetrazole-induced seizures have demonstrated that certain derivatives possess significant anticonvulsant properties .
Case Studies and Experimental Findings
- Anticancer Efficacy : A study reported that pyrazolo[1,5-a]pyrimidine compounds exhibited IC50 values as low as 6 nM against HCT-116 cells, indicating potent anticancer activity. The mechanism was attributed to CDK inhibition and subsequent apoptosis induction .
- Anticonvulsant Screening : In animal models, derivatives containing piperazine rings were tested for their ability to prevent seizures. Results showed that specific modifications in the chemical structure enhanced efficacy in MES tests, highlighting the importance of molecular design in developing effective anticonvulsants .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-24(26-17)23(18(2)27-30)20-10-6-7-11-21(20)25/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJKYIHUBJOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.